Home > Products > Screening Compounds P67919 > 2-fluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide
2-fluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide - 922809-21-0

2-fluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide

Catalog Number: EVT-2806817
CAS Number: 922809-21-0
Molecular Formula: C21H19FN4O
Molecular Weight: 362.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • One common method involves the reaction of an amine with a benzoyl chloride derivative. [] This reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. []
  • Another approach involves the coupling of a carboxylic acid with an amine using a coupling reagent, such as HATU or EDC. [] This method is particularly useful for the synthesis of complex benzamide derivatives.
Mechanism of Action

Benzamide derivatives are known to interact with a variety of proteins, including enzymes, receptors, and transporters. [] The specific mechanism of action will depend on the target protein and the nature of the interaction. Further research is needed to investigate the precise mechanism of action of this compound.

Applications
  • Antimicrobial activity: Some benzamide derivatives have been shown to exhibit antimicrobial activity against various microorganisms. [, ] This suggests the potential for investigating 2-fluoro-N-{3-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}benzamide as a candidate for antimicrobial drug development.
  • Anti-inflammatory activity: Certain benzamide derivatives possess anti-inflammatory properties. [, ] This highlights the possibility of exploring the anti-inflammatory potential of 2-fluoro-N-{3-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}benzamide in research related to inflammatory diseases.
  • Anti-cancer activity: Benzamide derivatives have also been reported to exhibit anti-cancer activity. [, ] This suggests the potential of 2-fluoro-N-{3-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}benzamide as a starting point for the development of novel anti-cancer agents.

(S)-3-Fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2444296)

Compound Description

(S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide, also known as LY2444296, is a relatively short-acting κ-opioid receptor antagonist. [] It has shown dose- and time-dependent effectiveness in preventing grooming deficits in mice caused by the κ-agonist salvinorin A, suggesting potential rapid anti-anhedonia effects. []

Relevance

3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2795050)

Compound Description

3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl)phenoxy)benzamide, also known as LY2795050, is another short-acting κ-opioid receptor antagonist. [] Like LY2444296, LY2795050 exhibits dose- and time-dependent prevention of grooming deficits induced by salvinorin A, suggesting a potential role in mitigating anhedonia. []

Relevance

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description

N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide, referred to as EMPA, is a selective orexin 2 receptor (OX2) antagonist. [, ] Studies have shown that EMPA, along with almorexant (a dual OX1/OX2 antagonist), completely antagonized the effect of orexin-A on the slow-firing of dopaminergic neurons in the ventral tegmental area. [] This suggests a prominent role of OX2 in mediating orexin-A's effect on these neurons. [] Additionally, EMPA has been used in mutagenesis studies to investigate the binding pocket of almorexant to human orexin receptors. []

Relevance

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)

Compound Description

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide, known as GSK269962A, is a potent and selective Rho kinase (ROCK) inhibitor. [] It exhibits an IC50 of 1.6 nM for recombinant human ROCK1 and demonstrates over 30-fold selectivity against other serine/threonine kinases. [] GSK269962A has shown promising anti-inflammatory activity, blocking the generation of cytokines like interleukin-6 and tumor necrosis factor-α in lipopolysaccharide-stimulated monocytes. [] Additionally, it induces vasorelaxation in rat aorta and significantly reduces blood pressure in spontaneously hypertensive rats when administered orally. []

Relevance

GSK269962A's relevance lies in its inclusion in a study focusing on novel ROCK inhibitors with aminofurazan-based structures. [] Although GSK269962A differs significantly from 2-fluoro-N-{3-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}benzamide in its overall structure, both compounds belong to the broader class of benzamide derivatives. This shared chemical class, along with their distinct biological activities, provides a broader perspective on the structural diversity and functional versatility of benzamide-based compounds in medicinal chemistry.

2-Chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15)

Compound Description

2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide, designated as Compound 15 in the study, is a potent inverse agonist of RORγt, an isoform of the retinoic acid-related orphan receptor gamma. [] This compound demonstrates nanomolar potency in inhibiting the release of IL-17 from human TH17 cells. [] Structural analysis reveals that its mechanism of action involves hydrophobic interactions inducing a fit around the substituted benzamide moiety and a hydrogen bond formed between the amide NH and His479 of RORγt. []

Relevance

4-[6-(Cyclobutylamino)imidazo[1,2-b]pyridazin-3-yl]-2-fluoro-N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}benzamide (Compound D)

Compound Description

4-[6-(Cyclobutylamino)imidazo[1,2-b]pyridazin-3-yl]-2-fluoro-N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}benzamide, referred to as Compound D, is a novel IκB kinase beta (IKKβ) inhibitor with significant efficacy in experimental arthritis models. [] Compound D demonstrates high selectivity for IKKβ over IKKα and potently inhibits NF-κB-driven production of pro-inflammatory cytokines like TNFα and interleukin-6. [] In vivo studies showed that Compound D effectively reduces paw swelling in arthritic mice by downregulating the gene expression of pro-inflammatory cytokines in the inflamed joints. [] Furthermore, it effectively inhibits arthritis progression even when administered after disease onset. []

Properties

CAS Number

922809-21-0

Product Name

2-fluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide

IUPAC Name

2-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide

Molecular Formula

C21H19FN4O

Molecular Weight

362.408

InChI

InChI=1S/C21H19FN4O/c22-18-9-2-1-8-17(18)21(27)23-16-7-5-6-15(14-16)19-10-11-20(25-24-19)26-12-3-4-13-26/h1-2,5-11,14H,3-4,12-13H2,(H,23,27)

InChI Key

JXXDPVONHLAJQX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.